5-Butyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets
Result of Action
Pyrazole derivatives are known to exert various effects at the molecular and cellular level, depending on their specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with butyl lithium at low temperatures, followed by carboxylation with carbon dioxide. This reaction requires careful control of temperature and reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
5-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-pyrazole-4-carboxylic acid: Similar structure but lacks the butyl group.
3-Amino-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a butyl group.
4-Butyl-1H-pyrazole-3-carboxylic acid: Similar but with the carboxylic acid group at a different position.
Uniqueness: 5-Butyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique applications in research and industry .
Properties
IUPAC Name |
5-butyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-7-6(8(11)12)5-9-10-7/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUSOQJXPGUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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